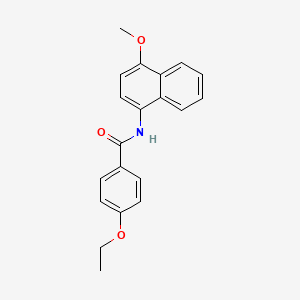![molecular formula C15H14ClN3O2 B2888392 N-(3-chloro-2-methylphenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide CAS No. 797813-85-5](/img/structure/B2888392.png)
N-(3-chloro-2-methylphenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide: is a synthetic organic compound that belongs to the class of ethanediamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide typically involves the reaction of 3-chloro-2-methylphenylamine with pyridine-2-carboxaldehyde in the presence of a suitable catalyst. The reaction conditions may include:
- Solvent: Common solvents such as ethanol or methanol.
- Temperature: Typically carried out at room temperature or slightly elevated temperatures.
- Catalyst: Acidic or basic catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-chloro-2-methylphenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide: can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions, particularly at the chloro or pyridine moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-2-methylphenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be specific to the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Examples include N-(3-chloro-2-methylphenyl)-N’-[(pyridin-3-yl)methyl]ethanediamide and N-(3-chloro-2-methylphenyl)-N’-[(pyridin-4-yl)methyl]ethanediamide .
N-(3-chloro-2-methylphenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide: can be compared with other ethanediamides or compounds with similar structural features.
Uniqueness
The uniqueness of N-(3-chloro-2-methylphenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-10-12(16)6-4-7-13(10)19-15(21)14(20)18-9-11-5-2-3-8-17-11/h2-8H,9H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKHOUXLBYYUJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}cyclohexan-1-ol](/img/structure/B2888309.png)
![2-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2888310.png)

![Tert-butyl 2-[(2-chloro-5-methylsulfanylbenzoyl)amino]-2-cyanoacetate](/img/structure/B2888314.png)


![N-[1-(Pyrrolidine-1-carbonyl)piperidin-3-yl]but-2-ynamide](/img/structure/B2888317.png)
![2-{[4-(Methylthio)benzyl]amino}ethanol hydrochloride](/img/new.no-structure.jpg)
![8-cyclohexyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888319.png)
![3-(2-Chlorophenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2888320.png)
![3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2888324.png)
![(2E)-3-(4-chlorophenyl)-2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2888330.png)


